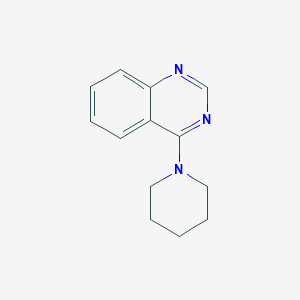![molecular formula C12H15Cl2NO2S B359600 1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine CAS No. 324778-07-6](/img/structure/B359600.png)
1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine is a chemical compound with the molecular formula C12H15Cl2NO2S and a molecular weight of 308.22 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorophenylsulfonyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-methylpiperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.
Aplicaciones Científicas De Investigación
1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mecanismo De Acción
The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)sulfonyl-4-piperidinecarboxamide: This compound has a similar structure but with a carboxamide group instead of a methyl group, which may result in different chemical and biological properties.
1-(2,5-Dichlorophenyl)sulfonyl-4-ethylpiperidine: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and interactions with biological targets.
Propiedades
Número CAS |
324778-07-6 |
|---|---|
Fórmula molecular |
C12H15Cl2NO2S |
Peso molecular |
308.2g/mol |
Nombre IUPAC |
1-(2,5-dichlorophenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-9-4-6-15(7-5-9)18(16,17)12-8-10(13)2-3-11(12)14/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
PAZXJAQLVWKZRZ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-{[2-(5-chloro-2-hydroxyanilino)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B359522.png)








![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)

![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)

